molecular formula C12H15BrO3 B8429941 (4-bromo-5-ethoxy-2-ethylphenyl) acetate

(4-bromo-5-ethoxy-2-ethylphenyl) acetate

Cat. No.: B8429941
M. Wt: 287.15 g/mol
InChI Key: AVSQQYOVUOMVPU-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yloxy)-1-naphthoic acid is a derivative of 1-naphthoic acid (1-naphthalene carboxylic acid), a compound with a broad range of industrial and pharmaceutical applications, including use in herbicides, dyes, and medicinal chemistry . The parent 1-naphthoic acid (CAS: 86-55-5, molecular weight: 172.18 g/mol) features a carboxylic acid group at the 1-position of the naphthalene ring. In the case of 6-(Pyridin-4-yloxy)-1-naphthoic acid, a pyridin-4-yloxy substituent is introduced at the 6-position of the naphthalene core.

The pyridin-4-yloxy group distinguishes this compound from other derivatives, offering unique electronic and steric properties.

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

(4-bromo-5-ethoxy-2-ethylphenyl) acetate

InChI

InChI=1S/C12H15BrO3/c1-4-9-6-10(13)12(15-5-2)7-11(9)16-8(3)14/h6-7H,4-5H2,1-3H3

InChI Key

AVSQQYOVUOMVPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC(=O)C)OCC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester typically involves the esterification of 4-bromo-5-ethoxy-2-ethyl-phenol with acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

4-bromo-5-ethoxy-2-ethyl-phenol+acetic acidH2SO4acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester+H2O\text{4-bromo-5-ethoxy-2-ethyl-phenol} + \text{acetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester} + \text{H}_2\text{O} 4-bromo-5-ethoxy-2-ethyl-phenol+acetic acidH2​SO4​​acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester+H2​O

Industrial Production Methods

In an industrial setting, the production of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-5-ethoxy-2-ethylphenyl) acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous conditions.

Major Products

    Substitution: Formation of 4-hydroxy-5-ethoxy-2-ethyl-phenyl acetate.

    Oxidation: Formation of 4-bromo-5-ethoxy-2-ethyl-benzoic acid.

    Reduction: Formation of 4-bromo-5-ethoxy-2-ethyl-phenyl alcohol.

Scientific Research Applications

(4-bromo-5-ethoxy-2-ethylphenyl) acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol derivative, which may interact with enzymes or receptors in biological systems. The bromine atom and ethoxy group can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 6-(Pyridin-4-yloxy)-1-naphthoic acid and its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
6-(Pyridin-4-yloxy)-1-naphthoic acid Pyridin-4-yloxy (6) C₁₆H₁₁NO₃ 265.27 (estimated) Potential kinase inhibition (inferred)
6-(2-((3-Acetamidophenyl)amino)pyrimidin-4-yloxy)-1-naphthoic acid Pyrimidin-4-yloxy with acetamidophenylamino (6) C₂₃H₁₇N₃O₄ 423.40 VEGFR inhibitor; antitumor activity
4-(Pyridin-4-ylethynyl)-1-naphthoic acid Pyridin-4-ylethynyl (4) C₁₈H₁₁NO₂ 273.28 Structural analog (availability noted)
6-(Trifluoromethoxy)-1-naphthoic acid Trifluoromethoxy (6) C₁₂H₇F₃O₃ 256.18 Corrosion inhibition; agrochemicals
1-Naphthoic acid (parent compound) None (parent structure) C₁₁H₈O₂ 172.18 Herbicides, dyes, polymer additives

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